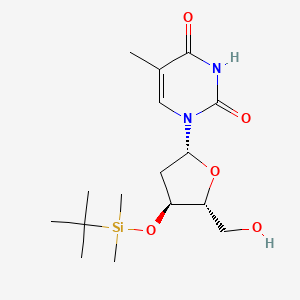

3'-O-(t-butyldimethylsilyl)thymidine

Übersicht

Beschreibung

3’-O-(t-butyldimethylsilyl)thymidine is a highly significant compound within the biomedicine sector due to its extensive usage across diverse applications . This compound serves as a precursor in the synthesis of potent antiviral medications exemplified by AZT, renowned for its efficacy in the treatment of HIV/AIDS . It is chemically stable and has been shown to be a potential biomarker for the diagnosis of fetal bovine spongiform encephalopathy (BSE) .

Synthesis Analysis

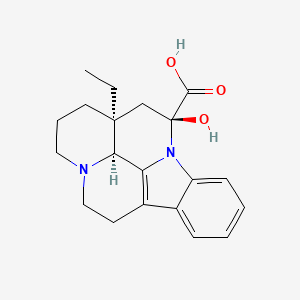

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine involves reactions of O-t-butyldimethylsilyl-protected thymidine with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), leading to activation of the C4 amide carbonyl by formation of putative O4-(benzotriazol-1-yl) derivatives .Molecular Structure Analysis

The molecular formula of 3’-O-(t-butyldimethylsilyl)thymidine is C16H28N2O5Si . The average mass is 356.489 Da and the monoisotopic mass is 356.176758 Da .Chemical Reactions Analysis

The chemical reactions involving 3’-O-(t-butyldimethylsilyl)thymidine are primarily associated with its role as a precursor in the synthesis of antiviral medications . It undergoes reactions with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) leading to activation of the C4 amide carbonyl .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-O-(t-butyldimethylsilyl)thymidine include a molecular weight of 356.49 g/mol . It has a predicted density of 1.17±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antiviral Drug Synthesis

3’-O-(t-butyldimethylsilyl)thymidine serves as a precursor in the synthesis of antiviral drugs, notably AZT (Zidovudine), which is used in the treatment of HIV/AIDS. Its role in drug development is crucial due to its stability and reactivity, allowing for the creation of effective medication formulations .

Biomarker for Disease Diagnosis

This compound has shown potential as a biomarker for diagnosing diseases such as fetal bovine spongiform encephalopathy (BSE). Its ability to bind to basic proteins in cell nuclei and inhibit protein synthesis makes it valuable for medical diagnostics .

3. Nucleoside Analogs and Nucleotide Derivatives Development It is utilized in creating nucleoside analogs and nucleotide derivatives, aiding in DNA function investigation and understanding various diseases, including cancer, viral infections, and genetic disorders .

4. Synthesis of Nucleic Acid Analogs and Oligonucleotides The compound is commonly employed in synthesizing nucleic acid analogs and oligonucleotides for research purposes. The t-butyldimethylsilyl group protects the thymidine molecule during chemical reactions, making it a valuable tool in molecular biology research .

Wirkmechanismus

Target of Action

3’-O-(t-butyldimethylsilyl)thymidine, also known as 1-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, is a nucleoside analog . It primarily targets basic proteins in the cell nucleus .

Mode of Action

The compound interacts with its targets by binding to these basic proteins in the cell nucleus . This interaction results in the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells .

Biochemical Pathways

The affected biochemical pathway involves the process of protein synthesis. By binding to basic proteins in the cell nucleus, 3’-O-(t-butyldimethylsilyl)thymidine inhibits the synthesis of proteins, affecting the normal functioning of tubule cells in the kidney and skin cancer cells .

Pharmacokinetics

Its chemical stability has been noted , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3’-O-(t-butyldimethylsilyl)thymidine’s action include the inhibition of protein synthesis in tubule cells of the kidney and skin cancer cells . This can potentially disrupt the normal functioning of these cells.

Action Environment

Its noted chemical stability suggests that it may be resistant to various environmental conditions .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332379 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40733-27-5 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

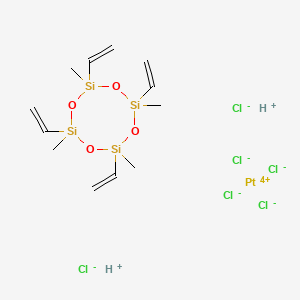

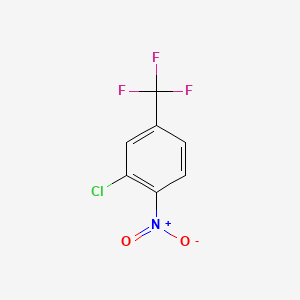

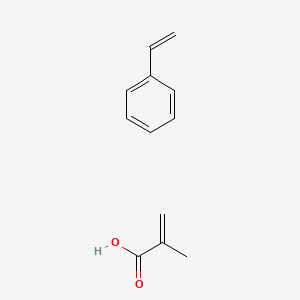

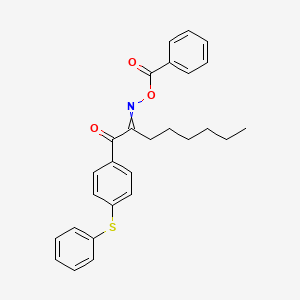

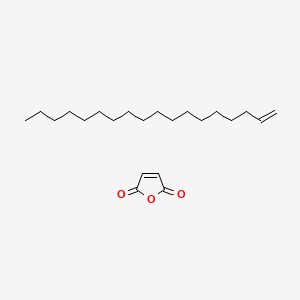

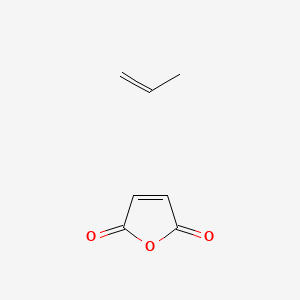

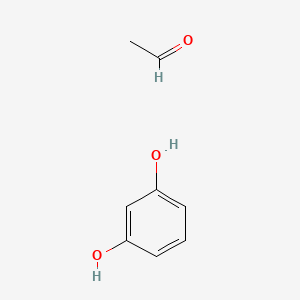

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)